

Solid-phase extraction (SPE) methods for 3'-hydroxystanozolol

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Compound of Interest

Compound Name: 3'-Hydroxystanozolol

CAS No.: 125709-39-9

Cat. No.: B1257409

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Abstract

This guide details a robust, field-proven protocol for the extraction and quantification of **3'-hydroxystanozolol** (3'-OH-STZ), the primary long-term urinary metabolite of the anabolic steroid Stanozolol.[1] Designed for forensic and anti-doping laboratories, this method utilizes Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction to achieve high recovery (>85%) and exceptional cleanup. The workflow incorporates enzymatic hydrolysis to address Phase II glucuronide conjugation, ensuring compliance with World Anti-Doping Agency (WADA) Minimum Required Performance Limits (MRPL).

Introduction & Analyte Chemistry

Stanozolol is a unique anabolic androgenic steroid (AAS) characterized by a pyrazole ring fused to the androstane nucleus. This structural feature imparts weak basicity, distinguishing it from most other neutral AAS.

- Target Analyte: **3'-Hydroxystanozolol** (Major urinary metabolite).[2][3][4]

- **Matrix Challenge:** In human urine, >90% of 3'-OH-STZ exists as a glucuronide conjugate. Direct analysis of the free fraction yields negligible results; therefore, enzymatic hydrolysis is a non-negotiable precursor to SPE.
- **Extraction Logic:**
 - **Hydrophobicity:** The steroid backbone allows for Reversed-Phase (RP) retention.
 - **Basicity:** The pyrazole nitrogen can be protonated (positively charged) at acidic pH.
 - **Sorbent Selection:** A Mixed-Mode Polymeric Sorbent (MCX) is superior to standard C18. It utilizes a dual-retention mechanism (Hydrophobic + Cation Exchange), allowing for rigorous wash steps that remove neutral interferences while the analyte remains ionically bound.

Experimental Workflow

Reagents & Materials

- **SPE Cartridge:** Oasis MCX (60 mg, 3 cc) or Strata-X-C equivalent.
- **Hydrolysis Enzyme:**
 - Glucuronidase (E. coli recombinant is preferred for speed; Helix pomatia is acceptable but requires longer incubation).
- **Internal Standard (IS):** **3'-Hydroxystanozolol-d3** or Stanozolol-d3.
- **Solvents:** Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide ().

Step-by-Step Protocol

Step 1: Sample Pre-treatment (Hydrolysis)

- **Aliquot:** Transfer 2.0 mL of urine into a glass tube.
- **Spike:** Add 20 µL of Internal Standard (100 ng/mL).

- Buffer: Add 1.0 mL of 1M Acetate Buffer (pH 5.0).
- Enzyme: Add 50 μ L
-Glucuronidase (E. coli).
- Incubation: Vortex and incubate at 50°C for 1 hour.
 - Expert Note: E. coli enzymes are cleaner and faster than Helix pomatia, reducing matrix background in MS detection.

Step 2: Acidification (Charge State Control)

- Action: Add 100 μ L of 10% Formic Acid or
to the hydrolysate.
- Target pH: Check that pH is between 2.0 – 3.0.
- Why? The pyrazole ring must be fully protonated (
) to bind to the sulfonate groups of the MCX sorbent.

Step 3: Solid-Phase Extraction (MCX Protocol)

Step	Solvent / Action	Mechanism / Purpose
1. [5][6] Condition	2 mL Methanol	Activates hydrophobic ligands.
2. Equilibrate	2 mL Water (acidified w/ 0.1% FA)	Creates acidic environment for ion exchange.
3. Load	Pre-treated Urine Sample (pH ~2.5)	Dual Retention: Analyte binds via hydrophobic interaction AND ionic bond.
4. Wash 1	2 mL 2% Formic Acid in Water	Removes proteins and polar interferences. Analyte remains locked by ion exchange.
5. Wash 2	2 mL 100% Methanol	Critical Step: Removes neutral organics (fats, other steroids) that are only hydrophobically bound. The charged 3'-OH-STZ remains bound.[1]
6. Elute	2 mL 5% in Methanol	Release: High pH deprotonates the pyrazole, breaking the ionic bond. Organic solvent disrupts hydrophobic bond.

Step 4: Post-Extraction

- Evaporation: Evaporate eluate to dryness under nitrogen at 40°C.
- Reconstitution: Dissolve residue in 100 µL Mobile Phase (90:10 Water:ACN with 0.1% Formic Acid).

LC-MS/MS Conditions

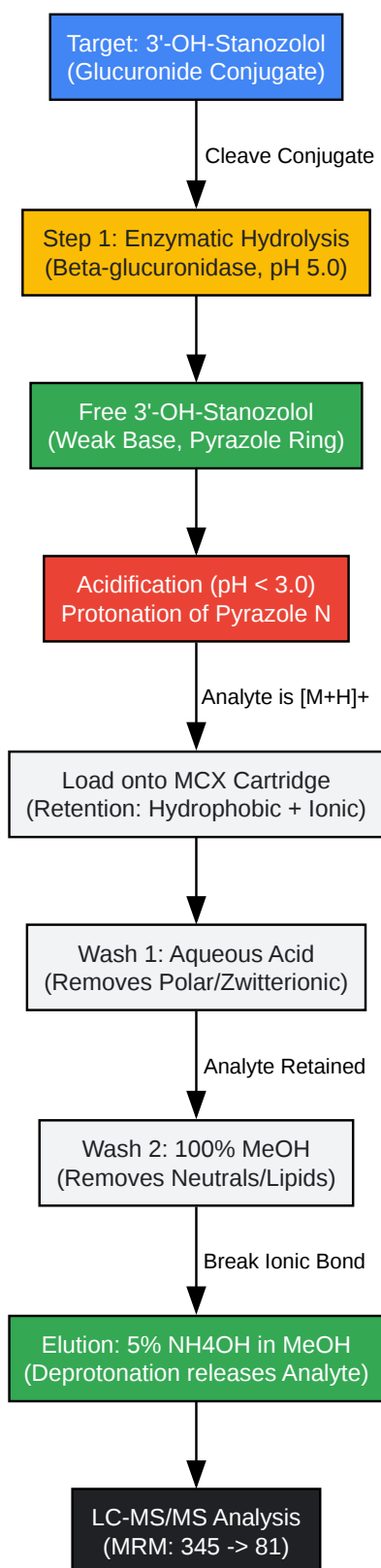
- Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 8 minutes.
- Ionization: ESI Positive ().
- MRM Transitions:
 - Quantifier: 345.2
81.1 (Characteristic pyrazole fragment).
 - Qualifier: 345.2
97.1.

Visualization of Methodology

Figure 1: Extraction Logic & Decision Tree

Caption: Workflow logic for selecting the Mixed-Mode Cation Exchange (MCX) mechanism based on the physicochemical properties of **3'-Hydroxystanozolol**.



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Validation & Troubleshooting

Performance Metrics

Parameter	Expected Value	Notes
Recovery	85% - 95%	Lower recovery often indicates insufficient hydrolysis or incorrect pH during loading.
Matrix Effect	< 15% suppression	The 100% MeOH wash step is critical to minimize phospholipid suppression.
LOD	0.5 ng/mL	Meets WADA MRPL requirements (2 ng/mL).

Troubleshooting Guide

- Low Recovery:
 - Check pH: If the sample is not acidic enough (< pH 3) during loading, the drug will not bind to the cation exchange sites and will be lost in the wash.
 - Check Hydrolysis: Incomplete hydrolysis is the most common cause of "missing" analyte. Ensure enzyme activity and incubation time are sufficient.
- High Backpressure:
 - Centrifuge urine samples (3000 x g for 5 min) before loading to remove particulates.
- Interfering Peaks:
 - If "Wash 2" (Methanol) is skipped or diluted, neutral steroids will co-elute with the target, causing MS noise. Ensure this wash is 100% organic.

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